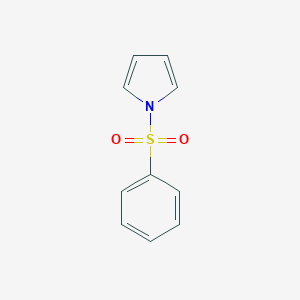

1-(Phenylsulfonyl)pyrrole

説明

Historical Context and Discovery

While the precise date of the initial synthesis of 1-(Phenylsulfonyl)pyrrole is not definitively documented in readily available literature, its use in organic synthesis can be traced back to at least 1968, as referenced in a 1983 publication by Kakushima et al. and a 1985 paper by Anderson et al. datapdf.comacs.orgcdnsciencepub.com These papers, which delve into the substitution reactions of this compound, cite an even earlier work by Papadopoulos and Haider from 1968 for the preparation of the compound, indicating its presence in the chemical literature for over half a century. acs.org A common laboratory synthesis involves the reaction of pyrrole (B145914) with benzenesulfonyl chloride, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. wright.edu

Significance in Heterocyclic Chemistry

The importance of this compound in synthetic organic chemistry stems from the synergistic interplay of its two constituent parts: the pyrrole nucleus, a fundamental aromatic heterocycle, and the phenylsulfonyl group, a powerful electron-withdrawing and directing moiety.

Pyrrole as a Core Heterocycle

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, makes it a stable and versatile building block in organic synthesis. The pyrrole ring system is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals.

The reactivity of the pyrrole ring is characterized by a high electron density, making it susceptible to electrophilic substitution reactions. Typically, these reactions occur preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, the introduction of a substituent on the nitrogen atom can significantly alter this inherent reactivity, a role effectively played by the phenylsulfonyl group.

Role of the Phenylsulfonyl Group

The phenylsulfonyl group (PhSO₂) is a key functional group in organic synthesis, known for its strong electron-withdrawing nature. ontosight.aiontosight.aiorgchemres.org When attached to the nitrogen atom of the pyrrole ring, it profoundly influences the electronic properties and reactivity of the heterocycle. lookchem.com This influence is multifaceted, serving as both a protecting group and a directing group.

As a protecting group , the phenylsulfonyl moiety deactivates the pyrrole nitrogen, preventing its participation in unwanted side reactions. This allows for selective transformations to be carried out on the pyrrole ring itself. The group is also valued for its stability under various reaction conditions and can be readily removed by mild alkaline hydrolysis to regenerate the N-unsubstituted pyrrole. datapdf.com

Perhaps more critically, the phenylsulfonyl group acts as a directing group , altering the regioselectivity of electrophilic substitution reactions on the pyrrole ring. researchgate.netcdnsciencepub.com Due to its strong electron-withdrawing inductive effect, it reduces the electron density of the entire pyrrole ring, but this effect is more pronounced at the adjacent C2 and C5 positions. Consequently, electrophilic attack is directed preferentially to the C3 and C4 positions. This redirection of reactivity is particularly valuable for the synthesis of 3-substituted pyrroles, which are otherwise challenging to obtain directly. datapdf.comcdnsciencepub.com

A notable application of this directing effect is in Friedel-Crafts acylation reactions. The acylation of this compound with various acylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride, proceeds with high regioselectivity to yield 3-acyl-1-(phenylsulfonyl)pyrroles. datapdf.comcdnsciencepub.com These 3-acylpyrrole derivatives are valuable intermediates in the synthesis of more complex molecules. lookchem.com However, the regioselectivity can be influenced by the choice of Lewis acid and other reaction conditions. cdnsciencepub.com For instance, while acetylation and benzoylation show strong preference for the 3-position, other substitutions like ethylation and isopropylation can result in mixtures of 2- and 3-substituted products. cdnsciencepub.com

The phenylsulfonyl group's ability to modulate the reactivity of the pyrrole ring has made this compound a widely utilized and indispensable tool for synthetic chemists, enabling the construction of a diverse range of functionalized pyrrole-containing molecules. lookchem.comchemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXRIUHKCOOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168575 | |

| Record name | N-Benzenesulphonylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16851-82-4 | |

| Record name | 1-(Phenylsulfonyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16851-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzenesulphonylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylsulfonylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Phenylsulfonyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR7W226HWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Phenylsulfonyl Pyrrole

Direct N-Sulfonylation of Pyrrole (B145914)

Direct N-sulfonylation of pyrrole is a primary method for the synthesis of 1-(phenylsulfonyl)pyrrole. This typically involves the reaction of pyrrole with a sulfonylating agent, most commonly phenylsulfonyl chloride.

Reaction with Phenylsulfonyl Chloride

The reaction of pyrrole with phenylsulfonyl chloride is a well-established method for preparing this compound. cdnsciencepub.com This electrophilic substitution reaction occurs at the nitrogen atom of the pyrrole ring. The process often utilizes a base to deprotonate the pyrrole, enhancing its nucleophilicity.

Various bases and reaction conditions have been explored to optimize the yield and purity of the product. One approach involves using powdered sodium hydroxide (B78521), which has been reported to provide a 71% yield of this compound. cdnsciencepub.com An alternative method, employing 50% aqueous sodium hydroxide, has been shown to produce a very pure product with an 84% yield. cdnsciencepub.com These methods are considered more convenient for large-scale synthesis compared to the original method that used pyrrolylpotassium. cdnsciencepub.com

The N-phenylsulfonyl group has a significant impact on the subsequent reactivity of the pyrrole ring, directing electrophilic reactions to the β (3)-position. researchgate.net

Phase-transfer catalysis (PTC) has emerged as an efficient technique for the synthesis of this compound, particularly in biphasic systems. crdeepjournal.org This methodology facilitates the transfer of reactants between two immiscible phases, often an aqueous and an organic phase, thereby accelerating the reaction rate. researchgate.net

In the context of N-sulfonylation of pyrrole, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is employed. A typical protocol involves the use of powdered sodium hydroxide as the base and dichloromethane (B109758) (DCM) as the solvent. The reaction is initiated at 0°C and then allowed to warm to room temperature. This approach offers the advantage of a reduced reaction time, typically 1–2 hours, and can lead to improved yields. The use of PTC has been highlighted as a practical method for various organic syntheses, including the alkylation and sulfonylation of heterocycles like pyrrole. crdeepjournal.orgresearchgate.net

The choice of solvent can significantly influence the outcome of the N-sulfonylation of pyrrole. While dichloromethane is commonly used in conjunction with phase-transfer catalysis, other solvents have also been investigated. For instance, the use of an excess of ethyl bromide as the solvent for the ethylation of this compound was found to be more effective than using dichloromethane, where the reaction was very slow. cdnsciencepub.com

In the broader context of pyrrole sulfonation, quantum chemical studies have highlighted the crucial role of solvent effects. researchgate.netresearchgate.net The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity and reaction rate. researchgate.netresearchgate.net For example, calculations have shown that the formation of β-pyrrolesulfonic acid is thermodynamically more favorable in polar solvents. researchgate.net

Modified Clauson-Kaas Synthesis of N-Sulfonylpyrroles

The Clauson-Kaas synthesis is a classical and widely used method for preparing N-substituted pyrroles. nih.govarkat-usa.orgbeilstein-journals.org The reaction traditionally involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgbeilstein-journals.org Modifications to this protocol have expanded its scope to include the synthesis of N-sulfonylpyrroles from sulfonamides. arkat-usa.orgacs.org

Utilization of 2,5-Dimethoxytetrahydrofuran (B146720) with Sulfonamides

A key modification of the Clauson-Kaas reaction involves the use of 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate, which reacts with sulfonamides to yield N-sulfonylpyrroles. nih.govacs.orgnih.gov This approach has proven to be versatile, allowing for the synthesis of a variety of N-functionalized pyrroles. nih.gov

The reaction can be carried out under various conditions. For instance, heating a mixture of a primary sulfonamide and 2,5-dimethoxytetrahydrofuran in toluene (B28343) at 100°C in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate has been shown to produce the corresponding N-sulfonylpyrrole. beilstein-journals.orgnih.gov Another approach involves microwave-assisted synthesis, which can be performed without a solvent or additives at 150°C, offering a greener alternative. arkat-usa.orgbeilstein-journals.orgnih.gov These methods have been reported to provide good to excellent yields of N-sulfonylpyrroles. nih.gov

A study reported a one-pot, two-step modified Clauson-Kaas procedure where 2,5-dimethoxytetrahydrofuran is first mildly hydrolyzed in water to form the activated species, 2,5-dihydroxytetrahydrofuran. This intermediate then reacts with primary amines in an acetate (B1210297) buffer at room temperature to afford N-substituted pyrroles in high yields (89-94%). This method is particularly advantageous for acid- or heat-sensitive pyrroles. beilstein-journals.orgutas.edu.au

Catalytic Approaches in Clauson-Kaas Reactions

Various catalysts have been employed to promote the Clauson-Kaas synthesis of N-sulfonylpyrroles, enhancing reaction efficiency and expanding the substrate scope. beilstein-journals.orgbeilstein-journals.org While the classical method often uses acetic acid, numerous other Brønsted and Lewis acid catalysts have been explored. beilstein-journals.orgbeilstein-journals.orgnih.gov

Examples of catalysts used in the modified Clauson-Kaas reaction for synthesizing N-sulfonylpyrroles include:

p-Toluenesulfonic acid monohydrate (p-TsOH∙H₂O): Used in toluene at 100°C. beilstein-journals.orgnih.gov

Trifluoromethanesulfonic acid (TfOH): Can be used to control the formation of pyrroles, indoles, or carbazoles by adjusting the reactant ratios. arkat-usa.org

Phosphorus pentoxide (P₂O₅): Employed in toluene at 110°C, this catalyst has been shown to be effective for the reaction of sulfonamides. beilstein-journals.orgbeilstein-journals.org

Scandium triflate: Found to be a good catalyst for the reaction with aromatic amines, heteroaromatic amines, and sulfonamides. researchgate.net

Magnesium iodide etherate (MgI₂ etherate): A main-group Lewis acid catalyst used in acetonitrile (B52724) at 80°C. beilstein-journals.org

Nano-sulfated TiO₂: A heterogeneous catalyst used under solvent-free conditions. beilstein-journals.org

Microwave irradiation: Can be used without a catalyst in water or acetic acid. arkat-usa.orgresearchgate.net

The choice of catalyst can influence the reaction conditions and the resulting yield. For example, the use of microwave irradiation often leads to shorter reaction times. arkat-usa.orgresearchgate.net

Table 1: Catalysts in Modified Clauson-Kaas Synthesis of N-Sulfonylpyrroles

| Catalyst | Solvent | Temperature | Reaction Time | Reference |

| p-Toluenesulfonic acid monohydrate | Toluene | 100 °C | 30-60 min | beilstein-journals.orgnih.gov |

| Phosphorus pentoxide | Toluene | 110 °C | 10-45 min | beilstein-journals.orgbeilstein-journals.org |

| MgI₂ etherate | Acetonitrile | 80 °C | Not Specified | beilstein-journals.org |

| Nano-sulfated TiO₂ | Solvent-free | Not Specified | Short | beilstein-journals.org |

| Microwave (no catalyst) | Water | 150 °C | 30 min | arkat-usa.org |

Acid Catalysis

The synthesis of this compound is frequently accomplished through the Clauson-Kaas reaction, which can be effectively catalyzed by various acids. This method involves the reaction of a primary sulfonamide with a 2,5-dialkoxytetrahydrofuran. The use of strong acids like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and trifluoromethanesulfonic acid (triflic acid) has been shown to promote this transformation efficiently.

p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)

Research has demonstrated that p-toluenesulfonic acid is an effective catalyst for the synthesis of N-substituted pyrroles, including this compound, via the Clauson-Kaas reaction. nih.gov The reaction between benzenesulfonamide (B165840) and 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of p-TsOH in 1,4-dioxane (B91453) at elevated temperatures provides the desired product in high yield. researchgate.net A study highlighted a batch method where heating the reactants at 160 °C for 10 minutes resulted in a 97% yield of N-phenylpyrrole, and benzenesulfonamide was also successfully converted to its corresponding pyrrole derivative with an 87% yield under these conditions. dokumen.pub

Triflic Acid (TfOH)

Triflic acid has been identified as a potent catalyst for the one-pot synthesis of N-sulfonyl pyrroles from aryl sulfonamides and 2,5-dimethoxytetrahydrofuran. wright.edu The amount of triflic acid used has a significant impact on the reaction's chemoselectivity, with a 5 mol% concentration being optimal for maximizing the yield of the pyrrole derivative. wright.edu Under these conditions, at room temperature for 2 hours, this compound can be obtained in an excellent yield of up to 98%. wright.edu This method is effective for a variety of sulfonamides and selectively produces the N-substituted pyrrole without the formation of indole (B1671886) or carbazole (B46965) byproducts. wright.edu

Table 1: Acid-Catalyzed Synthesis of this compound

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-TsOH·H₂O (10 mol%) | Benzenesulfonamide, 2,5-dimethoxytetrahydrofuran | 1,4-dioxane | 160 | 10 min | 87 | researchgate.netdokumen.pub |

| Triflic Acid (5 mol%) | Benzenesulfonamide, 2,5-dimethoxytetrahydrofuran | - | Room Temp. | 2 h | 98 | wright.edu |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. The Clauson-Kaas synthesis of this compound has been successfully adapted to a microwave-assisted protocol. arkat-usa.org

In a notable example, the reaction of benzenesulfonamide with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under microwave irradiation at 170°C for 10 minutes yielded this compound in a high yield of 96%. arkat-usa.org This rapid and efficient method provides a significant advantage over traditional heating methods. Further studies have explored the use of water as a solvent in this microwave-assisted synthesis, highlighting a greener approach. When the reaction was conducted in water for 30 minutes, a 70% yield of the product was achieved. arkat-usa.org

Table 2: Microwave-Assisted Synthesis of this compound

| Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | 170 | 10 min | 96 | arkat-usa.org |

| Water | 170 | 30 min | 70 | arkat-usa.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of important chemical compounds to minimize environmental impact. In the context of this compound synthesis, several greener alternatives to traditional methods have been explored.

One of the key green approaches is the use of microwave-assisted synthesis, as detailed in the previous section. This method significantly reduces reaction times and energy consumption. arkat-usa.org Furthermore, the ability to use water as a solvent in the microwave-assisted Clauson-Kaas reaction, instead of traditional organic solvents like glacial acetic acid, represents a substantial step towards a more environmentally benign process. arkat-usa.org

Solvent-free, or neat, reaction conditions under microwave irradiation have also been investigated for the synthesis of pyrroles, offering a further reduction in solvent waste. researchgate.net While not specifically detailed for this compound in the provided context, the general success of this method for other pyrroles suggests its potential applicability.

Another avenue in green chemistry is the use of ionic liquids as recyclable reaction media. Research has shown that N-substitution of pyrrole with benzenesulfonyl chloride can be carried out in ionic liquids like [Bmim][PF6] or [Bmim][BF4] to afford the N-substituted pyrrole in quantitative yield. lookchem.comthieme-connect.com These ionic liquids can often be recovered and reused, reducing waste. researchgate.net

The use of solid acid catalysts is another green alternative, as they can be easily separated from the reaction mixture and potentially reused. While specific examples for the synthesis of this compound using solid acids were not found in the provided search results, the use of catalysts like montmorillonite (B579905) K-10 for related pyrrole syntheses points towards a promising area for future research. researchgate.net

Mechanistic Studies and Reactivity of 1 Phenylsulfonyl Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactions

The phenylsulfonyl group, being strongly electron-withdrawing, deactivates the pyrrole (B145914) ring towards electrophilic attack. However, this deactivation is not uniform across all positions, leading to predictable regiochemical outcomes that can be exploited synthetically.

Regioselectivity in EAS

The regioselectivity of electrophilic aromatic substitution on 1-(phenylsulfonyl)pyrrole is a subject of considerable interest, as it deviates from the typical α-substitution pattern observed in many pyrrole derivatives. stackexchange.com The outcome of the reaction, whether substitution occurs at the α- (C2) or β- (C3) position, is delicately balanced and can be influenced by several factors.

The choice of Lewis acid catalyst plays a pivotal role in directing the regioselectivity of Friedel-Crafts acylation of this compound. A notable divergence in product formation is observed when comparing strong Lewis acids like aluminum chloride (AlCl₃) with weaker ones such as boron trifluoride etherate (BF₃·OEt₂).

Generally, the use of AlCl₃ promotes the formation of 3-acyl derivatives. researchgate.netresearchgate.netresearchgate.net In contrast, when BF₃·OEt₂ is employed as the catalyst, the reaction predominantly yields the 2-acyl isomers. researchgate.netresearchgate.netsemanticscholar.org This contrasting behavior is attributed to the different ways these Lewis acids interact with the reactants. It has been proposed that the strong Lewis acid AlCl₃ forms a highly polarized complex with the acyl chloride, leading to a "harder" electrophile that preferentially attacks the C3 position, which is governed by charge control. bath.ac.uk The "softer" electrophile generated with the weaker BF₃·OEt₂ catalyst favors attack at the C2 position, which is under orbital control. semanticscholar.orgbath.ac.uk

An alternative explanation for the C3 selectivity with AlCl₃ suggests the formation of a C3-organoaluminum intermediate that then reacts with the acyl chloride. bath.ac.uk

It is important to note that this Lewis acid-dependent regioselectivity is not absolute for all electrophilic substitutions. For instance, reactions with certain electrophiles like dichloromethyl methyl ether or oxalyl chloride in the presence of AlCl₃ lead to exclusive α-substitution. researchgate.netresearchgate.netresearchgate.net

The phenylsulfonyl group exerts a significant influence on the reactivity of the pyrrole ring through a combination of steric and electronic effects. Electronically, the sulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. semanticscholar.org This deactivation is more pronounced at the α-position (C2) due to greater resonance stabilization of the intermediate for β-attack. semanticscholar.org This electronic preference for β-substitution is a key factor in the formation of 3-substituted products.

Sterically, the bulky phenylsulfonyl group can hinder the approach of an electrophile to the adjacent α-positions. semanticscholar.org While this steric hindrance contributes to the preference for β-substitution, its role is often considered in conjunction with the dominant electronic effects. The interplay of these steric and electronic factors ultimately dictates the regiochemical outcome of the substitution.

The preference for α- versus β-substitution in this compound is highly dependent on the specific reaction conditions and the nature of the electrophile. While Friedel-Crafts acylation can be directed to either the C2 or C3 position by the choice of Lewis acid, other electrophilic substitution reactions show different regioselectivities. researchgate.netsemanticscholar.org

For example, Vilsmeier-Haack formylation and cyanation with chlorosulfonyl isocyanate or cyanogen (B1215507) bromide/AlCl₃ result in exclusive α-substitution. semanticscholar.orgcdnsciencepub.com Conversely, nitration with nitric acid in acetic anhydride (B1165640) proceeds almost exclusively at the β-position (C3). semanticscholar.org This demonstrates that a simple generalization of regioselectivity is not possible and that the specific electrophile plays a crucial role in determining the site of attack. researchgate.net

Acylation Reactions (Friedel-Crafts)

Friedel-Crafts acylation is a well-studied and synthetically valuable reaction of this compound. The ability to control the regioselectivity of this reaction makes it a powerful tool for the synthesis of specific acylpyrrole derivatives. cdnsciencepub.comcdnsciencepub.com

The synthesis of 3-acyl derivatives of this compound is reliably achieved through Friedel-Crafts acylation using a strong Lewis acid catalyst, most notably aluminum chloride (AlCl₃). researchgate.netthieme-connect.de This regioselectivity is robust for a variety of acylating agents, including acetyl chloride and benzoyl chloride, leading to good yields of the corresponding 3-acyl-1-(phenylsulfonyl)pyrroles. cdnsciencepub.comcdnsciencepub.com The resulting 3-acyl-1-(phenylsulfonyl)pyrroles can then be readily deprotected under mild alkaline hydrolysis to furnish the free 3-acyl-1H-pyrroles in excellent yields. researchgate.netresearchgate.net

The following table summarizes the regioselectivity of Friedel-Crafts acylation of this compound with different Lewis acids.

| Acylating Agent | Lewis Acid | Major Product | Reference |

| Benzoyl Chloride | AlCl₃ | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | thieme-connect.de |

| Benzoyl Chloride | BF₃·OEt₂ | 2-Benzoyl-1-(phenylsulfonyl)pyrrole | thieme-connect.de |

| Acetic Anhydride | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole (B185436) | researchgate.net |

| Acetic Anhydride | BF₃·OEt₂ | 2-Acetyl-1-(phenylsulfonyl)pyrrole | researchgate.net |

This controlled formation of 3-acyl derivatives highlights the synthetic utility of the phenylsulfonyl protecting group in pyrrole chemistry, providing access to isomers that are otherwise difficult to obtain directly. acs.org

Formation of 2-Acyl Derivatives

While Friedel-Crafts acylation of this compound with aluminum chloride (AlCl₃) as a catalyst predominantly yields 3-acyl derivatives, the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst leads to the formation of 2-acyl derivatives as the major products. researchgate.netresearchgate.netresearchgate.netacs.org This change in regioselectivity highlights the crucial role of the Lewis acid catalyst in directing the site of acylation. For instance, the reaction of this compound with propionic anhydride in the presence of BF₃·OEt₂ yields the 2-propionyl derivative. tandfonline.com Similarly, reactions with 1,1-dichloromethyl methyl ether and oxalyl chloride, catalyzed by AlCl₃, surprisingly result in the exclusive formation of 2-substituted products, namely 1-(phenylsulfonyl)-2-formylpyrrole and 1-(phenylsulfonyl)-2-(chlorocarbonyl)pyrrole, respectively. researchgate.netresearchgate.netresearchgate.netacs.org

Mild alkaline hydrolysis of these N-protected acylpyrroles provides the corresponding free acyl-1H-pyrroles in excellent yields. researchgate.netresearchgate.netresearchgate.net

| Catalyst | Acylating Agent | Major Product | Reference |

| AlCl₃ | Propionic anhydride | 3-Propionyl-1-(phenylsulfonyl)pyrrole | tandfonline.com |

| BF₃·OEt₂ | Propionic anhydride | 2-Propionyl-1-(phenylsulfonyl)pyrrole | tandfonline.com |

| AlCl₃ | 1,1-Dichloromethyl methyl ether | 1-(Phenylsulfonyl)-2-formylpyrrole | researchgate.netresearchgate.netresearchgate.net |

| AlCl₃ | Oxalyl chloride | 1-(Phenylsulfonyl)-2-(chlorocarbonyl)pyrrole | researchgate.netresearchgate.netresearchgate.net |

Alkylation Reactions

Alkylation of this compound presents challenges in terms of both regioselectivity and yield. researchgate.netcdnsciencepub.comcdnsciencepub.com Unlike the highly regioselective acylation reactions, Friedel-Crafts alkylations often result in mixtures of 2- and 3-substituted isomers and generally proceed in low yields. researchgate.net

The outcome of alkylation is highly dependent on the nature of the alkylating agent. cdnsciencepub.com For example, tert-butylation with tert-butyl chloride and aluminum chloride affords 3-tert-butyl-1-(phenylsulfonyl)pyrrole in excellent yield with only a trace of the 2-isomer. researchgate.netcdnsciencepub.comcdnsciencepub.com In contrast, isopropylation with isopropyl chloride yields a nearly equal mixture of 2-isopropyl- and 3-isopropyl-1-(phenylsulfonyl)pyrrole. cdnsciencepub.com Ethylation with ethyl bromide is slow and gives a low yield of predominantly the 2-ethylated product, accompanied by significant amounts of polymeric material. cdnsciencepub.com The low reactivity of the this compound ring towards electrophilic attack is evident from the general lack of disubstitution, even with an excess of the alkyl halide. cdnsciencepub.com

| Alkylating Agent | Catalyst | Product(s) | Observations | Reference |

| tert-Butyl chloride | AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | Excellent yield, trace of 2-isomer | researchgate.netcdnsciencepub.comcdnsciencepub.com |

| Isopropyl chloride | AlCl₃ | Mixture of 2- and 3-isopropyl isomers (~55:45) | Difficult separation | cdnsciencepub.com |

| Ethyl bromide | AlCl₃ | Mostly 2-ethyl-1-(phenylsulfonyl)pyrrole | Slow reaction, low yield, polymer formation | cdnsciencepub.com |

Halogenation Reactions (e.g., Nitration)

The nitration of this compound using a mixture of fuming nitric acid and acetic anhydride at low temperatures (-10°C) results in the predominant formation of 3-nitro-1-(phenylsulfonyl)pyrrole, with only a trace amount of the 2-nitro isomer being detected. cdnsciencepub.com This demonstrates a high degree of regioselectivity for the 3-position under these conditions. semanticscholar.orgcdnsciencepub.com Subsequent hydrolysis of the crude nitration product with potassium hydroxide (B78521) in methanol (B129727) yields 3-nitropyrrole. cdnsciencepub.com

It is worth noting that other halogenation attempts, such as iodination using HIO₃/I₂, have been unsuccessful, further highlighting the deactivated nature of the this compound ring. cdnsciencepub.com

Sulfonation Reactions

The sulfonation of this compound and its derivatives has been studied, leading to methods for the direct synthesis of sulfonylated pyrroles. researchgate.netresearchgate.netdiva-portal.orgki.se The N-phenylsulfonyl group directs the electrophilic sulfonation to the β-position (C3). researchgate.net

A clean and straightforward protocol for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride has been developed using chlorosulfonic acid in acetonitrile (B52724). researchgate.netresearchgate.netdiva-portal.orgki.se This reaction provides a direct route to the 3-sulfonylated derivative. researchgate.netdiva-portal.org These resulting sulfonyl chloride derivatives are versatile intermediates that can be readily converted into various sulfonamides by reacting them with nitrogen nucleophiles. researchgate.netresearchgate.netdiva-portal.orglookchem.comchemicalbook.comsigmaaldrich.com

Cyanation Reactions

The cyanation of this compound can be achieved through different methods, with the regioselectivity being influenced by the reagents used. researchgate.netcdnsciencepub.com

Reaction with chlorosulfonyl isocyanate (CSI) in acetonitrile followed by the addition of N,N-dimethylformamide leads to the formation of 2-cyano-1-(phenylsulfonyl)pyrrole in excellent yield. researchgate.netcdnsciencepub.com This method provides a direct route to the 2-cyano derivative.

Alternatively, cyanation using cyanogen bromide and aluminum chloride in 1,2-dichloroethane (B1671644) also produces 2-cyano-1-(phenylsulfonyl)pyrrole, again in near-quantitative yield. semanticscholar.orgcdnsciencepub.com

In contrast, when 3-tert-butyl-1-(phenylsulfonyl)pyrrole is subjected to cyanation with chlorosulfonyl isocyanate and N,N-dimethylformamide, the major product is the 5-cyano derivative, with some 2-substitution also observed. cdnsciencepub.com This illustrates how an existing substituent on the pyrrole ring can influence the regiochemical outcome of subsequent electrophilic substitutions.

| Cyanating Agent | Solvent/Catalyst | Product | Yield | Reference |

| Chlorosulfonyl isocyanate / DMF | Acetonitrile | 2-Cyano-1-(phenylsulfonyl)pyrrole | 99% | researchgate.netcdnsciencepub.com |

| Cyanogen bromide | 1,2-Dichloroethane / AlCl₃ | 2-Cyano-1-(phenylsulfonyl)pyrrole | 99% | semanticscholar.orgcdnsciencepub.com |

Nucleophilic Reactions

The electron-deficient nature of the this compound ring system makes it amenable to various nucleophilic reactions, providing pathways for the synthesis of substituted pyrrole derivatives.

This compound can undergo deprotonation at the C2 position using strong bases like butyllithium. wikipedia.orgmt.com The resulting 2-lithio-1-(phenylsulfonyl)pyrrole is a versatile nucleophile that can react with a variety of electrophiles to introduce substituents at the 2-position of the pyrrole ring. mt.com However, a significant challenge in this approach is the potential for competitive desulfonylation, where the phenylsulfonyl group is cleaved from the pyrrole nitrogen. thieme-connect.com This side reaction can lead to lower yields of the desired C2-functionalized product. thieme-connect.com Despite this limitation, this method has been utilized for the synthesis of compounds like this compound-2-boronic acid, albeit in low yields. thieme-connect.comlookchem.com The lithiation is typically performed at low temperatures to minimize side reactions. researchgate.net

| Electrophile | Product | Reference(s) |

| Trimethyl borate (B1201080) | This compound-2-boronic acid | thieme-connect.comlookchem.com |

| Acetaldehyde | 1-(1-(Phenylsulfonyl)-1H-pyrrol-2-yl)ethanol | researchgate.net |

A milder alternative to lithiation is magnesiation, which can be achieved by treating this compound with isopropylmagnesium chloride in the presence of a catalytic amount of diisopropylamine. researchgate.netacs.orgnih.govacs.org This method also selectively activates the C2 position of the pyrrole ring. acs.orglookchem.com The resulting magnesiated species can then participate in palladium-catalyzed cross-coupling reactions, such as the Kumada-type coupling, with aryl or heteroaryl halides. researchgate.netacs.orglookchem.com This approach provides a non-cryogenic route to 2-substituted phenylsulfonylpyrroles in moderate to good yields. researchgate.netacs.org The magnesiated intermediate has been successfully coupled with various iodo-aryls. researchgate.netlookchem.com

| Coupling Partner | Catalyst | Product | Yield | Reference(s) |

| Iodobenzene | Pd(PPh3)4 | 2-Phenyl-1-(phenylsulfonyl)pyrrole | 33% (from iodopyrrole via Suzuki coupling) | acs.org |

| Iodo-aryls | Pd(PPh3)4 | 2-Aryl-1-(phenylsulfonyl)pyrroles | Moderate to good | researchgate.netlookchem.com |

The phenylsulfonyl group, while serving as a useful activating and directing group, can also be displaced by nucleophiles under certain conditions. This reaction allows for the "deprotection" of the pyrrole nitrogen, regenerating a free N-H pyrrole, or for the introduction of other functionalities. For instance, the sulfonyl group can be removed under mild alkaline hydrolysis. researchgate.netresearchgate.net In some cases, nucleophilic attack can lead to the substitution of the sulfonyl group itself. For example, the reaction of certain sulfonylated heterocycles with nucleophiles like the methyl acetoacetate (B1235776) anion can result in the displacement of the sulfonyl group.

Cycloaddition Reactions

The electron-withdrawing nature of the phenylsulfonyl group enhances the dienic character of the pyrrole ring, making it a suitable component in cycloaddition reactions, particularly Diels-Alder reactions. wikipedia.orgwright.edu This reactivity is especially pronounced in vinylpyrrole derivatives of this compound.

Vinylpyrroles derived from this compound are stable and can act as heterodienes in [4+2] cycloaddition reactions with electron-deficient dienophiles. researchgate.netresearchgate.netlookchem.com These reactions provide a pathway to various fused heterocyclic systems. For example, 2- and 3-vinyl-1-(phenylsulfonyl)pyrroles, which can be prepared from the corresponding acetyl-1-(phenylsulfonyl)pyrroles, react with dienophiles to yield tetrahydroindole derivatives. researchgate.netresearchgate.net N-Phenylsulfonyl-3-vinylpyrrole has been shown to react with maleic anhydride and N-phenylmaleimide. ua.es

The Diels-Alder reaction between vinylpyrrole derivatives of this compound and suitable dienophiles is a key step in the synthesis of tetrahydroindoles. researchgate.netresearchgate.netacs.orgnih.govtandfonline.com For instance, the cycloaddition of 2- and 3-vinyl-1-(phenylsulfonyl)pyrroles with electron-deficient dienophiles affords tetrahydroindole derivatives. researchgate.netresearchgate.net These reactions often proceed with good regioselectivity and can be followed by an aromatization step to yield the corresponding indole (B1671886). ua.es

| Diene | Dienophile | Product Type | Reference(s) |

| 2-Vinyl-1-(phenylsulfonyl)pyrrole | Electron-deficient dienophiles | Tetrahydroindole derivatives | researchgate.netresearchgate.net |

| 3-Vinyl-1-(phenylsulfonyl)pyrrole | Electron-deficient dienophiles | Tetrahydroindole derivatives | researchgate.netresearchgate.net |

| N-Phenylsulfonyl-3-vinylpyrrole | Maleic anhydride | Rearomatized pyrrole | ua.es |

| N-Phenylsulfonyl-3-vinylpyrrole | N-Phenylmaleimide | Rearomatized pyrrole | ua.es |

Diels-Alder Reactions with Vinylpyrrole Derivatives

Rearrangement Reactions

This compound and its derivatives undergo several important rearrangement reactions, including the Beckmann and Smiles rearrangements, which lead to structurally diverse and synthetically useful products.

The Beckmann rearrangement is a classic acid-induced transformation of oximes into amides. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the oximes of various acyl derivatives have been studied. scispace.com The presence of the electron-deficient phenylsulfonyl group can influence the course of the rearrangement. thieme-connect.de This reaction typically proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule. organic-chemistry.orgmasterorganicchemistry.com The reaction can be promoted by various acidic reagents. d-nb.info

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of this compound derivatives, this rearrangement can be a key step in desulfonylative transformations, where the phenylsulfonyl group is ultimately removed. acs.orgnih.govacs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

A notable example is the N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes. acs.orgnih.gov This process allows for the synthesis of 2-aroyl pyrroles from readily available sulfonamide starting materials under mild, transition-metal-free conditions. acs.orgnih.gov The proposed mechanism involves the formation of a Breslow intermediate, which then undergoes the Smiles rearrangement via a Meisenheimer intermediate, followed by the loss of sulfur dioxide. nih.govacs.org

Furthermore, reductive Smiles rearrangements have been observed. For instance, the reduction of 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide can lead to a Smiles rearrangement and subsequent cyclization to form complex heterocyclic systems. researchgate.net Desulfonylative functionalizations of organosulfones, in general, represent an important strategy for increasing molecular complexity. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Computations

Quantum chemical computations have been instrumental in elucidating the structural and electronic properties of 1-(Phenylsulfonyl)pyrrole. These theoretical studies provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), have been employed to optimize the molecular geometry and analyze its electronic structure. semanticscholar.orgresearchgate.netnih.gov Theoretical investigations have shown that the introduction of the electron-withdrawing phenylsulfonyl group to the pyrrole (B145914) nitrogen atom significantly influences the electronic distribution within the molecule. semanticscholar.orgitu.edu.tr

Gas-phase calculations using methods such as HF/6-31G* and B3LYP/6-31G* have been performed to determine favorable energies and analyze structural parameters. researchgate.net These DFT analyses confirm that the geometry around the sulfur atom is tetrahedral, which largely prevents resonance effects between the pyrrole and phenyl rings. The charges on the atoms, calculated through methods like Mulliken population analysis and natural population analysis (NPA), reveal an unsymmetrical distribution of charge across the molecule. semanticscholar.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is crucial for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. For molecules similar to this compound, such as 1-(p-tolylsulfonyl)pyrrole, MEP maps have been calculated to visualize the charge distribution. nih.gov The MEP map illustrates the regions of negative potential, typically localized over electronegative atoms, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This analysis helps in understanding the molecule's reactivity patterns.

HOMO-LUMO Analysis and Charge Transfer

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity and electronic transitions. For this compound, theoretical calculations have shown that the phenylsulfonyl group has a pronounced effect on these orbitals.

The substitution of the phenylsulfonyl group on the nitrogen atom leads to a stabilization of the LUMO level through weak π-bonding interactions. researchgate.net This stabilization lowers the energy of the LUMO. Consequently, the HOMO-LUMO energy gap is decreased upon this substitution. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can facilitate intramolecular charge transfer, influencing its reactivity and electronic absorption properties. researchgate.net Frontier orbital theory, in conjunction with charge calculations, has been used to explain the regioselectivity of electrophilic substitution reactions, where reactions with hard electrophiles appear to be charge-controlled, while those with soft electrophiles are frontier orbital-controlled. wright.edu

| Computational Parameter | Value | Reference |

| HOMO Energy | Specific values depend on the computational method | |

| LUMO Energy | Stabilized by the phenylsulfonyl group | researchgate.net |

| HOMO-LUMO Gap | Decreased compared to unsubstituted pyrrole |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding interactions, charge distribution, and delocalization of electron density within the molecule. uni-muenchen.de This method examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the extent of intramolecular delocalization, also known as hyperconjugation. researchgate.net

Vibrational and Electronic Spectra Analysis

The vibrational and electronic properties of this compound have been investigated through both experimental spectroscopy and theoretical calculations. Experimental FT-IR and FT-Raman spectra have been recorded to identify the characteristic vibrational modes of the molecule. researchgate.netnih.gov

Theoretical vibrational frequencies are often calculated using DFT methods, such as B3LYP, which show good agreement with the experimental data after applying appropriate scaling factors. researchgate.netnih.gov These calculations allow for a detailed assignment of the observed vibrational bands to specific stretching, bending, and torsional modes of the molecule.

The electronic absorption spectra, typically studied using UV-Vis spectroscopy, have been analyzed with the aid of Time-Dependent DFT (TD-DFT) calculations. researchgate.netbohrium.com These computations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum. researchgate.net The analysis often reveals that the low-energy electronic transitions are primarily of a π → π* character, originating from the HOMO and terminating in the LUMO. researchgate.net

| Spectral Data | Method | Characteristic Features | Reference |

| FT-IR | Experimental (KBr/ATR) | Provides data on functional group vibrations. | nih.gov |

| FT-Raman | Experimental | Complements FT-IR data, especially for non-polar bonds. | nih.gov |

| UV-Vis | Experimental & TD-DFT | Characterizes electronic transitions (e.g., π → π*). | researchgate.netresearchgate.net |

Conformational Analysis and Stability

Conformational analysis, supported by quantum chemical calculations, explores the potential energy surface to identify stable conformers. nih.govacs.org For this compound, a key feature is the relative orientation of the phenyl and pyrrole rings. The geometry at the sulfonamide nitrogen is typically pyramidal, and the molecule adopts a conformation that minimizes steric hindrance between the two ring systems. acs.org Theoretical calculations of the energy differences between various protonated forms (α- and β-protonated cations) have also been used to assess the relative stabilities of intermediates in electrophilic substitution reactions, which is linked to the conformational accessibility of different sites. semanticscholar.org

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

1-(Phenylsulfonyl)pyrrole serves as a crucial starting material for the synthesis of more complex molecules, including natural products and pharmaceuticals. lookchem.comchemimpex.comwright.edu The phenylsulfonyl group modifies the electron density of the pyrrole (B145914) ring, enabling regioselective reactions that would otherwise be difficult to achieve. researchgate.netcdnsciencepub.com This has made it a valuable tool for chemists in the construction of intricate molecular architectures. lookchem.com

One notable application is in the synthesis of epibatidine, a potent analgesic. wright.edu The synthesis plan involved a Diels-Alder reaction with a substituted pyrrole, where the phenylsulfonyl group was employed to enhance the reactivity of the pyrrole ring as a diene. wright.edu Although challenges were encountered in this specific reaction, the approach highlights the strategic importance of this compound in accessing complex bicyclic systems. wright.edu

The compound is also used in the preparation of various substituted pyrroles that are intermediates in the synthesis of larger, biologically active molecules. chemimpex.comontosight.ai Its ability to direct substitution patterns on the pyrrole ring is a key feature in these synthetic strategies. researchgate.netcdnsciencepub.com

N-Protecting and Directing Group Strategies

The phenylsulfonyl group in this compound serves a dual role as both a protecting and a directing group. lookchem.comsigmaaldrich.cn As a protecting group, it stabilizes the otherwise reactive pyrrole ring, allowing for a wider range of reaction conditions to be used on other parts of the molecule. researchgate.net This protective nature is a result of the electron-withdrawing properties of the sulfonyl group. researchgate.net

As a directing group, the phenylsulfonyl moiety influences the position of incoming electrophiles during substitution reactions. chemicalbook.comsigmaaldrich.cn This directing effect is crucial for achieving regioselectivity in the functionalization of the pyrrole ring. researchgate.netcdnsciencepub.com For instance, Friedel-Crafts acylation reactions of this compound can be directed to either the C-2 or C-3 position by carefully selecting the Lewis acid catalyst. datapdf.comresearchgate.net Aluminum chloride catalysis tends to favor the 3-acyl derivative, while boron trifluoride etherate catalysis predominantly yields the 2-acyl derivative. datapdf.comresearchgate.net

Table 1: Regioselectivity in Friedel-Crafts Acylation of this compound

| Catalyst | Predominant Product |

| Aluminum Chloride (AlCl₃) | 3-Acyl-1-(phenylsulfonyl)pyrrole |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 2-Acyl-1-(phenylsulfonyl)pyrrole |

This table is based on findings that demonstrate how the choice of Lewis acid catalyst can direct the regiochemical outcome of Friedel-Crafts acylation on this compound. datapdf.comresearchgate.net

Facile Removal of the Sulfonyl Group

A key advantage of using the phenylsulfonyl group as a protecting group is its straightforward removal under relatively mild conditions. chemicalbook.comthieme-connect.com This deprotection step is essential to reveal the N-H pyrrole in the final product.

Several methods have been developed for the cleavage of the N-S bond. Mild alkaline hydrolysis is a common and effective method to remove the phenylsulfonyl group, yielding the corresponding acyl-1H-pyrroles in excellent yields. datapdf.comresearchgate.net Other reported methods include the use of magnesium in methanol (B129727), which has been shown to be effective for the deprotection of N-sulfonyl groups in various heterocyclic systems. researchgate.net The 2-phenylsulfonylethyl protecting group, a related moiety, can be removed via a reverse Michael reaction using bases like sodium hydride or DBN. cdnsciencepub.com

Precursor for Functionalized Pyrrole Derivatives

This compound is a valuable precursor for a wide array of functionalized pyrrole derivatives. chemicalbook.comcdnsciencepub.com The presence of the phenylsulfonyl group facilitates various substitution reactions, leading to the introduction of diverse functional groups onto the pyrrole ring. lookchem.comcdnsciencepub.com

Synthesis of Boronic Acid Derivatives

The synthesis of pyrrole-2-boronic acid derivatives can be achieved starting from this compound. sigmaaldrich.cnthieme-connect.com The process typically involves the lithiation of the C-2 position of the pyrrole ring, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis to yield the boronic acid. thieme-connect.comtandfonline.com Specifically, this compound-2-boronic acid has been synthesized through this lithiation pathway. sigmaaldrich.cnsigmaaldrich.com However, a significant challenge in this approach is the competing desulfonylation reaction that can occur during the C-2 lithiation step, often leading to low yields of the desired boronic acid. thieme-connect.com

Synthesis of Sulfonamide Derivatives

This compound can be used to prepare sulfonamide derivatives. sigmaaldrich.cnmdpi.com One synthetic route involves the transformation of this compound into 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives. lookchem.comchemicalbook.comsigmaaldrich.cn These sulfonyl chloride intermediates can then react with various nitrogen nucleophiles, such as primary or secondary amines, to afford the corresponding sulfonamide derivatives. lookchem.comsigmaaldrich.cn Sulfonamides are an important class of compounds with a wide range of biological activities, and this synthetic pathway provides access to novel pyrrole-containing sulfonamides. mdpi.comnih.govnih.govresearchgate.net

Preparation of Acylpyrroles and Alkylpyrroles

This compound is a key starting material for the regioselective synthesis of both acylpyrroles and alkylpyrroles. chemicalbook.comcdnsciencepub.com

Acylpyrroles: As previously mentioned, Friedel-Crafts acylation of this compound allows for the controlled introduction of acyl groups at either the C-2 or C-3 position of the pyrrole ring, depending on the Lewis acid used. datapdf.comresearchgate.net This method provides a reliable route to various 2-acyl and 3-acylpyrroles after the removal of the phenylsulfonyl protecting group. researchgate.netcdnsciencepub.comdatapdf.com Acetylation and benzoylation, in particular, have been shown to be highly regiospecific, affording good yields of the corresponding 3-acylpyrroles. cdnsciencepub.comcdnsciencepub.com

Alkylpyrroles: The synthesis of alkylpyrroles can be achieved through the reduction of the corresponding acylpyrroles. acs.org For example, 3-ethylpyrrole can be efficiently prepared from 3-acetyl-1-(phenylsulfonyl)pyrrole (B185436) via a Wolff-Kishner or Clemmensen reduction, followed by removal of the phenylsulfonyl group. cdnsciencepub.com Additionally, Friedel-Crafts alkylation of this compound can be used to introduce alkyl groups directly, although the regioselectivity of this reaction is not always as high as in acylation reactions. cdnsciencepub.comcdnsciencepub.com For instance, tert-butylation has been shown to be highly regioselective, yielding 3-tert-butyl-1-(phenylsulfonyl)pyrrole, whereas ethylation and isopropylation often result in mixtures of 2- and 3-substituted isomers. cdnsciencepub.comcdnsciencepub.com

Catalytic Transformations

This compound and its derivatives are versatile substrates in a variety of metal-catalyzed and organocatalyzed reactions, enabling the formation of complex molecular architectures.

Palladium catalysts are instrumental in facilitating cross-coupling reactions involving this compound derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

For instance, this compound can undergo Suzuki-Miyaura coupling reactions with aryl bromides and iodides to produce 2-aryl-1-(phenylsulfonyl)pyrroles. researchgate.net The phenylsulfonyl group acts as a protecting and directing group, influencing the regioselectivity of the arylation. researchgate.net Similarly, palladium-catalyzed cross-coupling has been employed in the synthesis of 1-(phenylsulfonyl)-3-[5-(2-chloropyridyl)]pyrrole from 1-(phenylsulfonyl)-3-pyrroline and 2-chloro-5-iodopyridine. wright.edu

The scope of palladium-catalyzed reactions extends to C-N and C-O bond formation. N-substituted 4-bromo-7-azaindoles, which contain a pyrrole fused to a pyridine (B92270) ring, have been successfully coupled with amides, amines, amino acid esters, and phenols using palladium catalysts. beilstein-journals.org For example, the coupling of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with various nucleophiles is influenced by the choice of ligands and bases. beilstein-journals.org However, in some cases, attempted C-N coupling with amines can lead to the unintended desulfonation of the starting material. beilstein-journals.org

The direct arylation of pyrrole derivatives with aryl chlorides has also been achieved using palladium-N-heterocyclic carbene (NHC) complexes as catalysts. beilstein-journals.org This method offers an atom-economical approach to C-H functionalization. beilstein-journals.org

Below is a table summarizing various palladium-catalyzed cross-coupling reactions involving this compound derivatives:

| Pyrrole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| This compound | Aryl bromides/iodides | Pd(0) catalyst | 2-Aryl-1-(phenylsulfonyl)pyrroles | - | researchgate.net |

| 1-(Phenylsulfonyl)-3-pyrroline | 2-Chloro-5-iodopyridine | Palladium catalyst | 1-(Phenylsulfonyl)-3-[5-(2-chloropyridyl)]pyrrole | - | wright.edu |

| 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Palladium catalyst, base | Desulfonated 4-bromo-7-azaindole | - | beilstein-journals.org |

| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd catalyst (5 mol%), ligand (10 mol%), base | N-Benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine | 90 | beilstein-journals.org |

| N-Protected 7-azaindoles | Amides | Pd(OAc)₂/Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Acyl-7-azaindole derivatives | Moderate to good | beilstein-journals.org |

| N-Protected 7-azaindoles | Phenols | Pd(OAc)₂, Xantphos, K₂CO₃ | Aryl ether derivatives of 7-azaindole | Good | beilstein-journals.org |

| N-Methylpyrrole-2-carboxaldehyde | Aryl chlorides | Pd-NHC complexes (1 mol%) | C5-Arylated N-methylpyrrole-2-carboxaldehyde | Moderate to good | beilstein-journals.org |

Beyond palladium, other transition metals catalyze reactions involving this compound and its derivatives. For instance, iridium catalysts have been utilized for the C-H insertion of enamines with sulfoxonium ylides to synthesize highly substituted pyrroles. nih.gov This reaction proceeds through a metal carbenoid intermediate. nih.gov

Friedel-Crafts reactions of this compound, while not always metal-catalyzed in the traditional sense, often employ Lewis acid catalysts like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). cdnsciencepub.com The choice of catalyst can significantly influence the regioselectivity of acylation, with AlCl₃ favoring 3-substitution and other Lewis acids potentially leading to 2-substitution. cdnsciencepub.comresearchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. acs.orgmdpi.comnih.gov In the context of this compound derivatives, NHCs have been shown to catalyze a desulfonylative Smiles rearrangement of pyrrole carboxaldehydes. nih.gov This reaction provides a transition-metal-free method for the synthesis of 2-aroyl pyrroles. nih.gov The reaction is initiated by the addition of the NHC to the aldehyde, forming a Breslow intermediate which then undergoes the rearrangement, ultimately leading to the product after extrusion of sulfur dioxide. nih.gov

The reaction conditions for the NHC-catalyzed desulfonylative Smiles rearrangement of pyrrole carboxaldehydes have been optimized, with the choice of NHC precatalyst and base being crucial for achieving good yields. nih.gov For example, pyrrole substrates with nosyl protecting groups have been successfully converted to the corresponding ketones in good yields. nih.gov

Here is a summary of the NHC-catalyzed desulfonylative Smiles rearrangement of a pyrrole substrate:

| Pyrrole Substrate | NHC Precatalyst | Base | Product | Yield (%) | Reference |

| N-(p-Nosyl)pyrrole-2-carboxaldehyde | Triazolium salt | DBU | 2-(p-Nitrobenzoyl)pyrrole | 65 | nih.gov |

| N-(o-Nosyl)pyrrole-2-carboxaldehyde | Triazolium salt | DBU | 2-(o-Nitrobenzoyl)pyrrole | Good | nih.gov |

Medicinal Chemistry and Pharmaceutical Development

Design and Synthesis of Bioactive Derivatives

The chemical scaffold of 1-(phenylsulfonyl)pyrrole lends itself to a variety of synthetic modifications, enabling the creation of diverse libraries of derivatives for biological screening. The phenylsulfonyl group acts as both an N-blocking and a directing group, influencing the position of subsequent electrophilic substitutions on the pyrrole (B145914) ring. lookchem.comchemicalbook.comresearchgate.net

Key synthetic strategies for creating bioactive derivatives include:

Acylation and Alkylation: The pyrrole ring can be functionalized through acylation and alkylation reactions. For instance, 3-acetyl-1-(phenylsulfonyl)pyrrole (B185436) can be synthesized through the reaction of pyrrole with phenylsulfonyl chloride followed by acetylation. ontosight.ai Similarly, studies have explored the acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles. researchgate.net

Sulfonation: Direct sulfonation of this compound can be achieved using chlorosulfonic acid, typically leading to substitution at the C-3 position. researchgate.netwright.edu The resulting sulfonyl chloride can then be converted into a variety of sulfonamide derivatives by reacting with different nitrogen nucleophiles. lookchem.comresearchgate.net

Boronic Acid Synthesis: Lithiation of this compound followed by reaction with a trialkyl borate (B1201080) is a common method to produce this compound-2-boronic acid, a key intermediate for Suzuki coupling reactions to introduce aryl or heteroaryl substituents. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Cycloaddition Reactions: Benzimidazolium ylides can undergo a [3+2] cycloaddition reaction with alkynes to yield pyrrole derivatives. This method has been used to synthesize novel pyrrole compounds with potential cytotoxic activities. mdpi.com

These synthetic routes have led to the creation of a multitude of derivatives with varied substitution patterns on both the pyrrole and phenyl rings, which is crucial for optimizing their pharmacological profiles.

Role in Drug Discovery Initiatives

The this compound core has been instrumental in several drug discovery programs, most notably in the development of a new class of acid-suppressing agents. Its structural features allow for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. researchgate.net

A landmark achievement in this area is the discovery of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). researchgate.netnih.gov The development of Vonoprazan involved the synthesis and screening of numerous pyrrole derivatives, with the this compound scaffold serving as a foundational element. researchgate.net Researchers focused on optimizing the substituents on the pyrrole ring to achieve potent and long-lasting inhibition of the gastric H+,K+-ATPase. researchgate.netnih.gov

Beyond gastric acid inhibitors, derivatives of this compound have been investigated as:

Positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov

Inhibitors of carbonic anhydrase. wright.edu

Potential anticancer agents. nih.gov

The versatility of the this compound structure continues to make it an attractive starting point for the design of new therapeutic agents targeting a range of biological targets.

Potential Pharmacological Activities of Derivatives

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, underscoring the therapeutic potential of this chemical class.

Gastric Acid Secretion Inhibitors (P-CABs)

A significant breakthrough in the application of this compound derivatives has been in the treatment of acid-related gastrointestinal disorders. By modifying the core structure, scientists developed a new class of drugs known as potassium-competitive acid blockers (P-CABs). researchgate.net These compounds inhibit the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion, in a reversible and potassium-competitive manner. researchgate.netnih.gov

One of the most prominent examples is Vonoprazan (TAK-438) , a this compound derivative. researchgate.netnih.gov It has shown more potent and longer-lasting acid suppression compared to traditional proton pump inhibitors (PPIs). researchgate.net The chemical structure of Vonoprazan features specific substitutions on the pyrrole ring that contribute to its high affinity and prolonged action on the proton pump. researchgate.netnih.gov The success of Vonoprazan has spurred further research into other pyrrole derivatives as potential P-CABs. nih.govmolaid.commolaid.com

| Compound Name/Class | Mechanism of Action | Key Research Findings |

| Vonoprazan (TAK-438) | Potassium-competitive acid blocker (P-CAB); inhibits gastric H+,K+-ATPase. | Demonstrates potent and sustained inhibition of gastric acid secretion. researchgate.netnih.gov |

| Pyrrole Derivatives | Potassium-competitive acid blockers (P-CABs). | Optimization of substituents on the pyrrole ring led to the discovery of effective gastric acid suppressive agents. nih.gov |

Carbonic Anhydrase Inhibition

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. wright.edu Specifically, pyrrole carboxamides and sulfonamides derived from this compound have shown inhibitory activity against different CA isozymes. wright.edu

Research has demonstrated that the introduction of a sulfonamide group at the C-3 position of the this compound ring can lead to potent CA inhibitors. wright.edu The inhibitory activity can be modulated by altering the substituents on the sulfonamide nitrogen. This line of research suggests the potential for developing novel CA inhibitors based on the this compound scaffold for conditions where CA inhibition is therapeutically beneficial. wright.edunih.govtandfonline.com

| Derivative Class | Target | Notable Findings |

| Pyrrole Carboxamides | Carbonic Anhydrase (CA) II isozyme. | Exhibited measurable inhibition of the α-CA II isozyme. wright.edu |

| C-3 Substituted Sulfonamide | Carbonic Anhydrase. | Demonstrated significant inhibitory activity. wright.edu |

Antimicrobial Properties

The pyrrole nucleus is a common feature in many compounds with antimicrobial activity. jocpr.comnih.gov Derivatives of this compound have also been explored for their potential as antimicrobial agents. ontosight.ai The synthesis of various substituted pyrroles containing a sulfonyl group has been a strategy to develop new compounds with antibacterial and antifungal properties. tandfonline.com

Studies have shown that certain 3-acetyl-1-(phenylsulfonyl)pyrrole derivatives possess antimicrobial properties. ontosight.ai The introduction of different functional groups onto the this compound core allows for the modulation of their antimicrobial spectrum and potency. While research in this area is ongoing, it highlights another potential therapeutic application for this versatile chemical scaffold.

Anti-inflammatory Properties

Pyrrole-containing compounds have a well-established history as anti-inflammatory agents. nih.gov The this compound framework has been utilized in the design of novel anti-inflammatory molecules. ontosight.ai Research has focused on synthesizing derivatives that can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. acs.orgnih.gov

For instance, certain derivatives of 3-acetyl-1-(phenylsulfonyl)pyrrole have been investigated for their anti-inflammatory potential. ontosight.ai The design of these compounds often involves incorporating structural features known to be important for anti-inflammatory activity, while using the this compound core as a scaffold to optimize their properties. Phenylsulfonyl hydrazide derivatives have also been synthesized and evaluated as potential anti-inflammatory agents. researchgate.net

| Derivative Class | Target/Activity | Key Findings |

| 3-Acetyl-1-(phenylsulfonyl)pyrrole Derivatives | Anti-inflammatory activity. | Investigated for potential anti-inflammatory properties. ontosight.ai |

| Phenylsulfonyl Hydrazide Derivatives | Anti-inflammatory agents. | Synthesized and evaluated for their potential to reduce inflammation. researchgate.net |

| N-pyrrole Carboxylic Acid Derivatives | COX-1 and COX-2 inhibitors. | Designed as dual inhibitors with the aim of improving anti-inflammatory efficacy. acs.orgnih.gov |

Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. ontosight.aiontosight.ai Research has shown that certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, which contain the 1-phenylpyrrole (B1663985) moiety, are potent inhibitors of tubulin polymerization and cancer cell growth. nih.gov For these compounds, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for significant activity. nih.gov

Specifically, the introduction of different substituents on the 1-phenyl ring has been explored to optimize anticancer activity. For instance, adding a methyl group to the 1-phenyl ring resulted in potent inhibitors of both tubulin polymerization and cancer cell growth. nih.gov Similarly, hydroxyphenyl derivatives strongly inhibited tubulin polymerization. nih.gov However, the introduction of a halogen atom, while yielding potent tubulin polymerization inhibitors, resulted in only moderate to weak inhibition of the growth of human MCF-7 nonmetastatic breast cancer epithelial cells. nih.gov

One notable derivative, ARAP 22, demonstrated strong inhibition of P-glycoprotein-overexpressing cell lines and, along with another derivative (ARAP 27), suppressed the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov These findings highlight the potential of this compound derivatives as a new class of anticancer agents. nih.gov

Below is a table summarizing the activity of selected 3-Aroyl-1-arylpyrrole (ARAP) derivatives:

| Compound | Substituent on 1-phenyl ring | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) |

| 12-17 | Chlorine or Fluorine | Potent | Moderate to weak |

| 19 | 3-Nitro | 8.9 | - |

| 22 | 3-Amino | - | Potent |

| 28 | - | 0.86 | 60 |

| 30 | - | ≤2.5 | 16 |

| 33 | Methyl | 0.95 | 50 |

| 34 | Methyl | 0.90 | 29 |

| 35-37 | Methoxy | 1.2-2.7 | Moderate to weak |

| 42-44 | Hydroxy | Low µM range | - |

Table created based on data from reference nih.gov

Analgesic Drug Development

The this compound framework has also been utilized in the pursuit of new analgesic drugs. One area of research has been in the synthesis of epibatidine, a potent non-opiate analgesic. wright.edu A synthetic route involving a Diels-Alder cycloaddition of a 3-pyridyl substituted pyrrole, derived from this compound, was investigated. wright.edu

More recently, derivatives of 2-aryl-1H-pyrrole-3-carboxamide containing a phenylsulfonyl group have been identified as potential analgesic agents. researchgate.net Specifically, compound 33 , 2-(4-fluorophenyl)-1-[(3-chlorophenyl)sulfonyl]-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide, was identified as a potent 5-HT6 receptor inverse agonist with a high affinity (Ki = 23 nM). researchgate.net This compound showed a dose-dependent reduction of tactile allodynia in a rat model of neuropathic pain, suggesting its potential for treating this condition. researchgate.net

Applications in Chemical Biology

In the field of chemical biology, this compound and its derivatives serve as valuable tools for studying biological processes. The core structure is a versatile scaffold for developing inhibitors of various enzymes and biological targets. ontosight.ainih.gov

The development of 3-aroyl-1-arylpyrrole (ARAP) derivatives as tubulin polymerization inhibitors is a prime example of their application in chemical biology. nih.gov These compounds, which bind to the colchicine (B1669291) site on β-tubulin, can be used as chemical probes to study the role of microtubules in cellular functions and to investigate the mechanisms of cell division and cancer progression. nih.gov The ability of certain ARAPs to also inhibit the Hedgehog signaling pathway provides a tool for dissecting the interplay between the cytoskeleton and developmental signaling pathways. nih.gov

Material Science Applications

Development of Advanced Materials

To address this, 1-(Phenylsulfonyl)pyrrole (PSP) has been employed as an additive to promote a more uniform distribution of cation components in perovskite films. sari.ac.cnacs.org This strategy has proven effective in retarding the segregation of cations, leading to significant improvements in solar cell efficiency and stability. sari.ac.cn The use of PSP-treated p-i-n (positive-intrinsic-negative) structured devices has resulted in a certified steady-state photon-to-electron conversion efficiency (PCE) of 25.2% and a champion PCE of 26.1%. sari.ac.cn The mechanism involves the PSP molecules influencing the phase distribution of the perovskite, an effect that has been studied using techniques like synchrotron radiation X-ray absorption fine spectroscopy (XAFS). sari.ac.cn

Table 1: Performance Enhancement of Perovskite Solar Cells with this compound (PSP)

| Performance Metric | Value Achieved | Source |

| Champion Photon-to-Electron Conversion Efficiency (PCE) | 26.1% | sari.ac.cn |

| Certified Reverse PCE | 25.8% | sari.ac.cn |

| Certified Steady-State PCE | 25.2% | sari.ac.cn |

| Device Structure | p-i-n | sari.ac.cn |

Polymers with Enhanced Properties

This compound is explored for its potential to create polymers with enhanced thermal and mechanical properties. chemimpex.comchemimpex.com The phenylsulfonyl group can influence the characteristics of polymers, and derivatives of this compound are used as additives to improve these properties. vulcanchem.com

Research into related compounds demonstrates the impact of the sulfonyl group on polymer characteristics. For instance, poly(1-(p-tolylsulfonyl)pyrrole), a derivative, shows enhanced conductivity. The addition of a methyl group to the phenyl ring is thought to stabilize charge carriers, thereby improving the polymer's electrical properties. Similarly, other derivatives like 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b] have been noted to enhance the mechanical properties when incorporated as a polymer additive. vulcanchem.com While polypyrrole (PPy) itself is a well-known conductive polymer, its processing and solubility can be challenging, which is why derivatives are actively researched to create more versatile and functional materials. mdpi.com

Table 2: Properties of Polymers Incorporating Phenylsulfonyl Pyrrole (B145914) Derivatives

| Polymer/Derivative | Enhanced Property | Mechanism/Observation | Source |

| Poly(1-(p-tolylsulfonyl)pyrrole) | Conductivity | The electron-donating methyl group on the p-tolyl substituent is believed to stabilize charge carriers. | |